molecular formula C8H18ClNO B2728950 (2,2-Dimethyloxan-3-yl)methanamine;hydrochloride CAS No. 2413869-34-6

(2,2-Dimethyloxan-3-yl)methanamine;hydrochloride

Cat. No.: B2728950
CAS No.: 2413869-34-6
M. Wt: 179.69
InChI Key: KYHGRFNJKILPIL-UHFFFAOYSA-N
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Description

(2,2-Dimethyloxan-3-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C8H17NO·HCl It is known for its unique structure, which includes a tetrahydropyran ring substituted with a dimethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyloxan-3-yl)methanamine;hydrochloride typically involves the reaction of 3-hydroxy-2,2-dimethyltetrahydropyran with methanamine in the presence of hydrochloric acid. The reaction conditions usually include:

    Temperature: Room temperature

    Solvent: Methanol or ethanol

    Catalyst: Hydrochloric acid

The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as crystallization or distillation to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyloxan-3-yl)methanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenated compounds or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.

Scientific Research Applications

(2,2-Dimethyloxan-3-yl)methanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (2,2-Dimethyloxan-3-yl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The tetrahydropyran ring provides structural stability and can interact with hydrophobic regions of proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Dimethyloxan-3-yl)methanamine: The base compound without the hydrochloride salt.

    (2,2-Dimethyloxan-3-yl)methanol: A similar compound with a hydroxyl group instead of an amine group.

    (2,2-Dimethyloxan-3-yl)amine: A related compound with a different substitution pattern.

Uniqueness

(2,2-Dimethyloxan-3-yl)methanamine;hydrochloride is unique due to its combination of a tetrahydropyran ring and an amine group, which provides distinct chemical properties and reactivity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications in research and industry.

Properties

IUPAC Name

(2,2-dimethyloxan-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(2)7(6-9)4-3-5-10-8;/h7H,3-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIPRQOTHSKQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCCO1)CN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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